molecular formula C18H15NO3S B12271574 Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate

Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate

Cat. No.: B12271574
M. Wt: 325.4 g/mol
InChI Key: XPIPRJILSJJQJZ-UHFFFAOYSA-N
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Description

Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a benzylsulfanyl group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptoquinoline with benzyl bromide to form 2-(benzylsulfanyl)quinoline. This intermediate is then subjected to a Friedel-Crafts acylation reaction with methyl 4-hydroxybenzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(benzylsulfanyl)-4-quinolone-3-carboxylate.

    Reduction: Formation of 2-(benzylsulfanyl)-4-hydroxyquinoline-3-methanol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The benzylsulfanyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(phenylsulfanyl)-4-hydroxyquinoline-3-carboxylate
  • Methyl 2-(methylsulfanyl)-4-hydroxyquinoline-3-carboxylate
  • Methyl 2-(ethylsulfanyl)-4-hydroxyquinoline-3-carboxylate

Uniqueness

Methyl 2-(benzylsulfanyl)-4-hydroxyquinoline-3-carboxylate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets.

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2-benzylsulfanyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H15NO3S/c1-22-18(21)15-16(20)13-9-5-6-10-14(13)19-17(15)23-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,20)

InChI Key

XPIPRJILSJJQJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC3=CC=CC=C3

Origin of Product

United States

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